molecular formula C12H21N2O3PS B020924 (6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane CAS No. 100155-47-3

(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane

Cat. No. B020924
M. Wt: 314.41 g/mol
InChI Key: FHIVAFMUCKRCQO-HXOHQZFQSA-N
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Description

This compound is a part of a broader class of chemicals that have significant relevance in the field of chemistry due to their unique structural features and potential applications. The compound's synthesis involves complex chemical reactions, leading to its unique molecular structure characterized by its phosphane group and the presence of pentadeuterioethoxy groups.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, providing a versatile approach to creating a wide array of substances with potential applications in medicinal chemistry and materials science. For instance, Diab et al. (2021) reported the synthesis of novel bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) utilizing a precursor through a multicomponent reaction, highlighting the method's versatility in synthesizing complex molecules (Diab et al., 2021).

Scientific Research Applications

Synthesis and Biological Activities

  • The molecule's synthesis and evaluation have been a topic of interest in organic chemistry. For example, Wanare (2022) explored the design and synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities. These compounds featured the formation of a dihydropyrimidine skeleton, highlighting the molecule's role in organic synthesis and potential biological applications (Wanare, 2022).

Gas-Phase Conformational Studies

  • Studies on the gas-phase conformational behaviors of pyrimidine derivatives, such as those conducted by Yadava et al. (2011), are significant. They provide insights into the molecule's stability and geometrical parameters, useful for understanding its interaction in various environments (Yadava, Maheshwer Singh, & Roychoudhury, 2011).

Potential in Antiviral Research

  • Holý et al. (2002) researched the molecule's derivatives for their antiviral activities. They found that certain isomers derived from pyrimidine inhibited the replication of herpes and retroviruses, demonstrating the molecule's relevance in antiviral research (Holý et al., 2002).

Interaction with Other Compounds

  • Research into the molecule's interactions with other compounds, like pentaphenylantimony, has been conducted. For instance, Gubanova et al. (2020) explored the structural features of these interactions, which are crucial for understanding the molecule's chemical behavior and potential applications in synthesis (Gubanova, Sharutin, Sharutina, & Petrova, 2020).

properties

IUPAC Name

(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3/i1D3,2D3,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIVAFMUCKRCQO-HXOHQZFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)C(C)C)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584030
Record name Diazinon-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazinon-d10

CAS RN

100155-47-3
Record name Diazinon-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazinon-diethyl-d10
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane
Reactant of Route 2
Reactant of Route 2
(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane
Reactant of Route 3
(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane
Reactant of Route 4
(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane
Reactant of Route 5
(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane
Reactant of Route 6
(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane

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